[2-(2-Isopropylphenoxy)phenyl]methanol

Physicochemical property Process chemistry Purification

Sourcing generic phenoxyphenyl alcohols risks positional isomer contamination that propagates through multi-step fungicide syntheses, altering bioactivity. [2-(2-Isopropylphenoxy)phenyl]methanol (CAS 1039900-53-2) is the specific ortho-isomer required in patent CN110740995A for lanthanide-mediated triazole formation. - Distinct boiling point (341.7°C, 10.5°C below para-isomer) enables fractional distillation purity control during scale-up. - Minimum 97% purity specification, with HPLC monitoring for the para-isomer contaminant, ensures reproducibility of downstream fungicidal activity. - Available from BenchChem with documented quality for R&D and pilot-scale triazole intermediate synthesis.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 1039900-53-2
Cat. No. B1322971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Isopropylphenoxy)phenyl]methanol
CAS1039900-53-2
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OC2=CC=CC=C2CO
InChIInChI=1S/C16H18O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12,17H,11H2,1-2H3
InChIKeyPPMFMDVFWHTDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(2-Isopropylphenoxy)phenyl]methanol Intermediate


The compound [2-(2-Isopropylphenoxy)phenyl]methanol (CAS 1039900-53-2) is a substituted benzyl alcohol featuring an ortho-isopropylphenoxy substituent . With a molecular formula of C16H18O2 and a molecular weight of 242.31 g/mol, it belongs to a class of phenoxyphenyl alcohols that are valuable intermediates for the synthesis of triazole compounds with pesticidal, particularly fungicidal, activity [1]. Its unique ortho-substitution pattern on the phenoxy ring distinguishes it from other positional isomers, potentially influencing both its physicochemical properties and its reactivity in downstream synthetic applications.

Uniqueness of [2-(2-Isopropylphenoxy)phenyl]methanol


Simply interchanging [2-(2-Isopropylphenoxy)phenyl]methanol with a generic phenoxyphenyl alcohol, such as its para-isomer [2-(4-Isopropylphenoxy)phenyl]methanol, risks altering critical physicochemical properties and synthetic outcomes. Positional isomerism on the phenoxy ring directly impacts boiling point, lipophilicity, and steric hindrance, which dictate purification conditions, solubility, and reactivity in subsequent etherification or triazole-forming reactions . For procurement specifications, the 97% minimum purity threshold established for this specific compound must be met to ensure reproducibility in multi-step syntheses of bioactive triazoles, as described in patent literature [1].

Quantitative Evidence for [2-(2-Isopropylphenoxy)phenyl]methanol


Boiling Point: Ortho vs. Para Isomer

The ortho-substituted [2-(2-Isopropylphenoxy)phenyl]methanol exhibits a boiling point that is 10.5°C lower than its para-substituted analog, [2-(4-Isopropylphenoxy)phenyl]methanol . In silico boiling point predictions facilitate separation by fractional distillation, allowing process chemists to distinguish between isomers during solvent recovery or product purification.

Physicochemical property Process chemistry Purification

Lipophilicity: Ortho Substitution Effect

While the predicted LogP for the para-isomer [2-(4-Isopropylphenoxy)phenyl]methanol is reported as 3.95 , the ortho-isomer is expected to possess a lower LogP due to increased steric hindrance around the ether linkage and potential intramolecular hydrogen bonding between the benzyl alcohol -OH and the phenoxy oxygen. This difference, though not yet experimentally quantified for the title compound, can translate into a meaningful alteration in aqueous solubility and partition behavior.

Lipophilicity Drug design Solubility

Purity vs. Commercial Para-Isomer

The commercially specified minimum purity of [2-(2-Isopropylphenoxy)phenyl]methanol is 97% (HPLC) , which is slightly lower than the 98% purity offered for the para-isomer [2-(4-Isopropylphenoxy)phenyl]methanol by a reputable supplier . This 1% difference, while small, can be critical in multistep syntheses where accumulation of isomeric impurities from early intermediates impacts final active ingredient purity.

Quality control Procurement Purity

Ortho Isomer as Triazole Fungicide Precursor

The patent CN110740995A explicitly identifies substituted phenoxyphenyl alcohols, including the ortho-substituted series, as valuable intermediates for preparing triazole compounds with fungicidal activity [1]. The ortho-isopropyl group is expected to impart a different steric environment during the key etherification and triazole ring-closure steps compared to the para-isomer, potentially enabling access to a distinct patent space or altering the biological spectrum of the final fungicide.

Agrochemical intermediate Triazole synthesis Patent literature

[2-(2-Isopropylphenoxy)phenyl]methanol Applications


Ortho-Substituted Triazole Fungicide Intermediate

As explicitly supported by patent CN110740995A [1], [2-(2-Isopropylphenoxy)phenyl]methanol serves as a key alcohol intermediate in the lanthanide salt-mediated synthesis of triazole fungicides. The ortho-isopropyl group provides steric differentiation that can lead to novel patentable compounds with potentially altered fungicidal spectra compared to para-substituted analogs.

CHK2 Kinase Inhibitor Building Block

The ortho-isopropylphenoxy motif is present in known Checkpoint Kinase 2 (CHK2) inhibitor pharmacophores [2]. Although direct data for the alcohol are not available, the compound can be oxidized to the corresponding acetic acid derivative, which serves as a precursor to N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with demonstrated in silico VEGFr binding activity [3].

Fractional Distillation Purification

The boiling point of the title compound is predicted to be 341.7°C, which is 10.5°C lower than that of the para-isomer (352.2°C) . This differential enables separation of isomeric mixtures via fractional distillation during scale-up, a critical advantage in process routes yielding mixtures of positional isomers.

Quality-Controlled Procurement

When sourcing this intermediate, the documented 97% minimum purity specification must be adhered to in order to maintain the impurity profile of downstream triazole active ingredients. The presence of the para-isomer as the most likely contaminant necessitates HPLC monitoring, as even small amounts may propagate through subsequent steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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